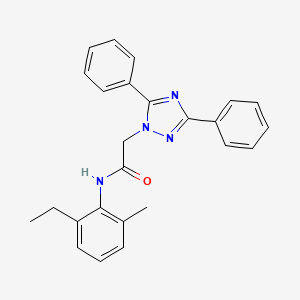
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions: The phenyl groups are introduced through substitution reactions using phenyl halides and a suitable base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the triazole derivative with an acylating agent such as acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.
化学反应分析
Types of Reactions
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Acetamide Derivatives: Compounds with acetamide groups but different aromatic substituents.
Uniqueness
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of triazole and acetamide functionalities, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C25H24N4O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
2-(3,5-diphenyl-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O/c1-3-19-16-10-11-18(2)23(19)26-22(30)17-29-25(21-14-8-5-9-15-21)27-24(28-29)20-12-6-4-7-13-20/h4-16H,3,17H2,1-2H3,(H,26,30) |
InChI 键 |
QIJKJEQOIMRNLN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


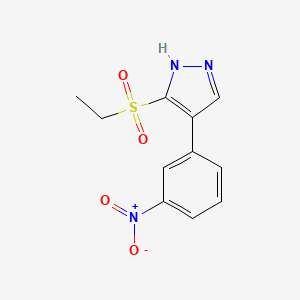
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

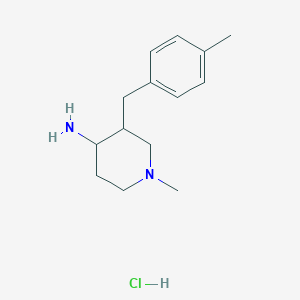
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
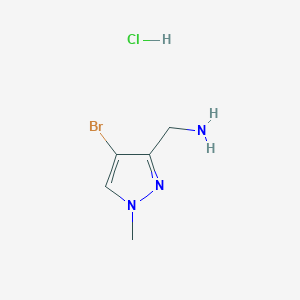

![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
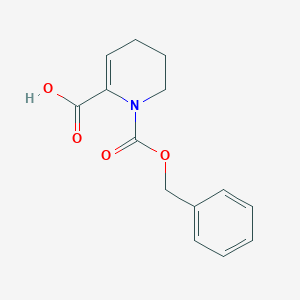

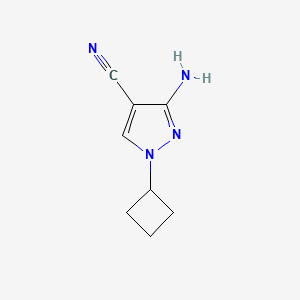
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)

